

Application Notes and Protocols for (R)-STU104 (SRT2104)

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Compound of Interest

Compound Name: (R)-STU104

Cat. No.: B12407902

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Introduction

(R)-STU104, publicly known as SRT2104, is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and longevity. As a potent SIRT1 activator, SRT2104 has demonstrated therapeutic potential in a range of preclinical models of disease and has been evaluated in human clinical trials.

These application notes provide a comprehensive overview of SRT2104, including its mechanism of action, dosage and administration guidelines derived from preclinical and clinical studies, and detailed protocols for its use in experimental settings.

Mechanism of Action

SRT2104 directly activates SIRT1 by binding to a hydrophobic pocket on the enzyme, leading to enhanced deacetylation of SIRT1 substrates. This activation does not alter SIRT1 mRNA levels but increases the stability and activity of the SIRT1 protein. The downstream effects of SRT2104 are mediated through the deacetylation of numerous target proteins involved in various signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of SRT2104

Assay Type	Cell Line/System	Concentration	Observed Effect	Reference
SIRT1 Activation (EC50)	Recombinant human SIRT1	0.3 μ M	50% effective concentration for SIRT1 activation	
Osteogenic Differentiation	C2C12 myoblasts	3 μ M	Increased alkaline phosphatase (AP) activity	
Anti-inflammatory	C2C12 cells	3 μ M	Reduced p65/RelA acetylation levels	

Table 2: Preclinical Dosage and Administration of SRT2104 in Mice

Animal Model	Dosage	Administration Route	Duration	Key Findings	Reference
Longevity Study (C57BL/6J)	~100 mg/kg/day	Supplemented in diet	Lifelong	Increased mean and maximal lifespan, improved motor coordination and bone mineral density	
Huntington's Disease (N171-82Q)	0.5% in diet	Supplemented in diet	18 weeks	Improved motor function, increased survival, attenuated brain atrophy	
Duchenne Muscular Dystrophy (mdx)	~100 mg/kg/day	Supplemented in diet	12 weeks	Improved muscle performance and reduced muscle damage	
Diabetes (C57BL/6)	100 mg/kg/day	Supplemented in diet	24 weeks	Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis	

Ischemia/Reperfusion Injury	25 mg/kg	Intraperitoneal injection	Single dose	Suppressed inflammatory lung injury
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Table 3: Clinical Dosage and Administration of SRT2104 in Humans

Study Population	Dosage	Administration Route	Duration	Key Findings	Reference
Healthy Volunteers	0.03 g to 3.0 g	Oral	Single and 7-day repeat doses	Well-tolerated, dose-dependent but sub-proportional increase in exposure	
Healthy Male Volunteers	500 mg	Oral (fast/intermediate/slow release tablets)	Single dose	Assessment of bioavailability of different formulations	

Experimental Protocols

Protocol 1: In Vitro SRT2104 Treatment of Cultured Cells

Objective: To assess the cellular effects of SRT2104 on a specific cell line.

Materials:

- Cell line of interest (e.g., C2C12 myoblasts)
- Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
- SRT2104 (powder)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Cell culture plates (e.g., 6-well or 96-well)

Procedure:

- Preparation of SRT2104 Stock Solution:
 - Dissolve SRT2104 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
- Cell Seeding:
 - Seed the cells in the appropriate cell culture plates at a density that allows for optimal growth during the experiment.
- SRT2104 Treatment:
 - On the day of treatment, thaw the SRT2104 stock solution.
 - Prepare working solutions of SRT2104 by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 μ M, 3 μ M, 10 μ M).
 - Prepare a vehicle control using the same final concentration of DMSO as in the highest SRT2104 treatment group.
 - Remove the existing medium from the cells and replace it with the medium containing SRT2104 or vehicle control.
- Incubation:
 - Incubate the cells for the desired period (e.g., 24 hours).
- Downstream Analysis:

- After incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR, or functional assays.

Protocol 2: Oral Administration of SRT2104 in Mice

Objective: To evaluate the in vivo effects of SRT2104 in a mouse model.

Materials:

- SRT2104 (powder)
- Vehicle (e.g., corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
- Standard rodent chow
- Oral gavage needles
- Animal balance

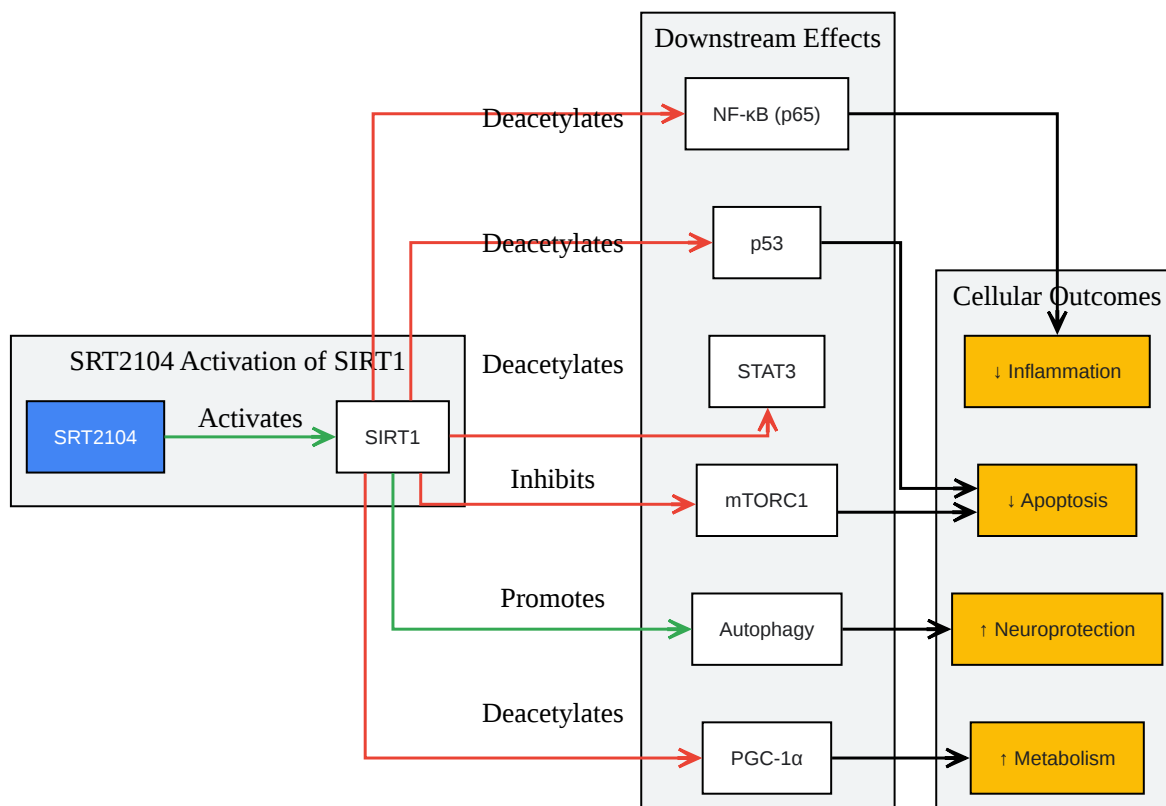
Procedure:

- Formulation of SRT2104 for Oral Administration:
 - Dietary Supplementation: For long-term studies, SRT2104 can be mixed into the rodent chow at a specified concentration (e.g., 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg).
 - Oral Gavage: For acute or short-term studies, prepare a suspension of SRT2104 in a suitable vehicle. For example, a working solution can be made by adding a DMSO stock solution to corn oil and mixing thoroughly.
- Animal Dosing:
 - Weigh each mouse to determine the correct volume of the SRT2104 formulation to administer.

- For oral gavage, gently restrain the mouse and administer the calculated volume of the SRT2104 suspension using an appropriately sized gavage needle.
- For dietary administration, provide the SRT2104-supplemented chow ad libitum.
- Monitoring:
 - Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food intake.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis.

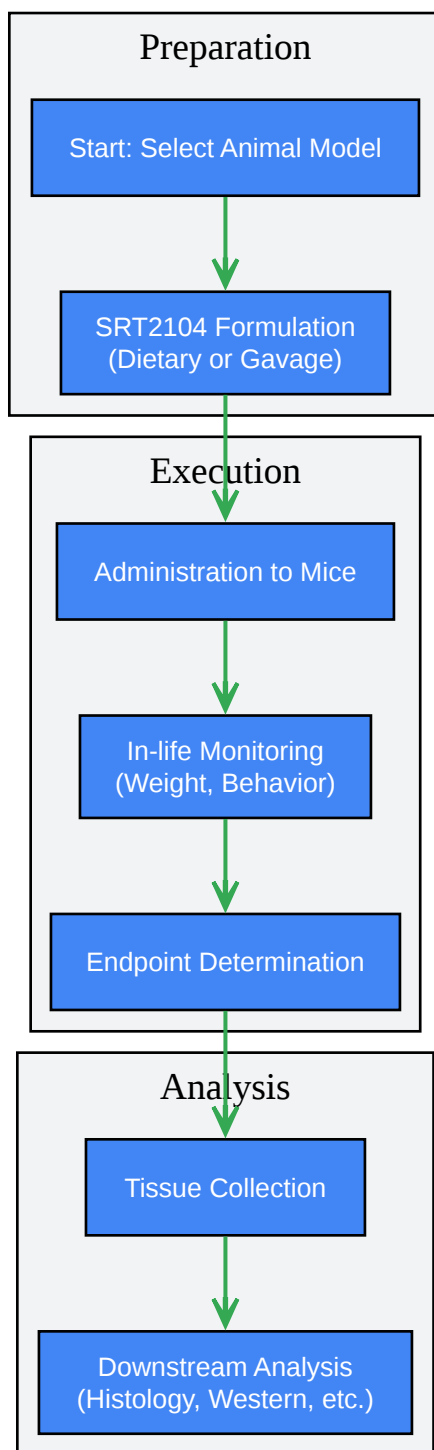
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and modulating cellular processes.



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Caption: A generalized workflow for conducting in vivo studies with SRT2104 in mouse models.

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